molecular formula C16H17ClN2O2S B11370252 2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11370252
M. Wt: 336.8 g/mol
InChI Key: CMUVVZQWAZPJEV-UHFFFAOYSA-N
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Description

The compound 2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide featuring a 4,5,6,7-tetrahydrobenzo[<i>b</i>]thiazole core linked to a phenoxyacetamide moiety substituted with a chlorine atom and methyl group at the 4- and 3-positions, respectively.

Properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H17ClN2O2S/c1-10-8-11(6-7-12(10)17)21-9-15(20)19-16-18-13-4-2-3-5-14(13)22-16/h6-8H,2-5,9H2,1H3,(H,18,19,20)

InChI Key

CMUVVZQWAZPJEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NC3=C(S2)CCCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Benzothiazole: The phenoxy intermediate is then coupled with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.

    Reduction: Reduction reactions could target the acetamide group or the chlorinated phenoxy ring.

    Substitution: The chlorinated phenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. A study published in ResearchGate identified novel anticancer compounds through drug library screening on multicellular spheroids, which included derivatives similar to 2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

Benzothiazole derivatives have been noted for their antimicrobial activities. A series of experiments demonstrated that compounds with similar structures showed moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties .

Herbicidal Activity

Compounds containing chloro-substituted phenoxy groups have been studied for their herbicidal properties. Research indicates that such compounds can inhibit specific plant enzymes involved in growth regulation. The application of this compound in agricultural settings could potentially lead to the development of new herbicides that are effective against resistant weed species.

Polymer Additives

The unique properties of benzothiazole derivatives make them suitable for use as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers. Research has shown that adding such compounds can improve the performance of materials used in various industrial applications.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityResearchGate Significant cytotoxic effects against cancer cell lines.
Antimicrobial ActivityScience.gov Moderate to good antibacterial activity observed.
Herbicidal ActivityNot specifiedPotential inhibition of plant growth enzymes.
Polymer AdditivesNot specifiedEnhanced thermal stability and mechanical properties in polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural analogs and their distinguishing characteristics:

Compound Name Substituents on Acetamide Benzothiazole Type Molecular Weight (g/mol) Key Features Biological Activities Reference
Target Compound 4-Chloro-3-methylphenoxy 4,5,6,7-Tetrahydro 352.5 Enhanced solubility due to tetrahydro ring; phenoxy group with Cl/CH3 substituents Inferred anticancer/antibacterial (based on benzothiazole SAR)
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 3-Methylphenyl Non-hydrogenated benzothiazole 330.8 Fully aromatic benzothiazole; lacks oxygen in side chain Anticancer, antibacterial
2-(4-Bromophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide 4-Bromophenyl 4,5,6,7-Tetrahydro 351.3 Bromine substituent (larger halogen); similar tetrahydro core
2-[4-(Ethylsulfanyl)phenyl]-N-(tetrahydrobenzothiazol-2-yl)acetamide (BI81752) 4-(Ethylsulfanyl)phenyl 4,5,6,7-Tetrahydro 332.5 Sulfur-containing substituent; increased lipophilicity
2-(1,3-Benzodioxol-5-yloxy)-N-(tetrahydrobenzothiazol-2-yl)acetamide 1,3-Benzodioxol-5-yloxy 4,5,6,7-Tetrahydro 332.4 Bicyclic substituent; potential π-π stacking interactions

Key Observations

Fully aromatic benzothiazoles (e.g., ) may exhibit stronger π-π interactions with biological targets but lower bioavailability.

Substituent Effects: Halogen Substituents: The target compound’s 4-chloro-3-methylphenoxy group balances electronic (Cl) and steric (CH3) effects. Oxygen vs. Sulfur: The phenoxy group (target compound) introduces an oxygen atom, favoring hydrogen bonding, while ethylsulfanyl in enhances lipophilicity. Bicyclic Substituents: The benzodioxolyloxy group in may improve target affinity through extended π systems.

Synthetic Routes: The target compound’s synthesis likely involves coupling 2-(4-chloro-3-methylphenoxy)acetic acid with 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole using carbodiimide-based coupling agents (e.g., EDCI/TEA in DCM) . Analogs like and follow similar amidation protocols but require specialized starting materials (e.g., bromophenylacetic acid or ethylsulfanylphenylacetic acid).

Biological Activity :

  • While direct data for the target compound are unavailable, benzothiazole derivatives generally exhibit anticancer and antimicrobial activities . The tetrahydro core may reduce cytotoxicity compared to aromatic analogs (e.g., ) but requires validation.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Chlorine (target compound) and bromine () may enhance electrophilic interactions with target enzymes (e.g., EGFR/HER2 kinases) . Hydrogen Bonding: The phenoxy oxygen in the target compound could improve solubility and receptor binding compared to phenyl or sulfanyl groups.
  • Crystallographic Insights: In , the dihedral angle between benzothiazole and phenyl rings (79.3°) influences molecular packing. The target compound’s phenoxy group may adopt distinct angles, affecting crystal lattice stability and solubility.

Biological Activity

The compound 2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, antifungal, and anthelmintic effects. The compound's structure and its implications for biological activity are also discussed.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN2O2SC_{19}H_{19}ClN_{2}O_{2}S, with a molar mass of approximately 374.88 g/mol. Its structural features include a chloro-substituted phenoxy group and a tetrahydro-benzothiazole moiety.

PropertyValue
Molecular FormulaC₁₉H₁₉ClN₂O₂S
Molar Mass374.88 g/mol
CAS Number329227-09-0

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, benzothiazole derivatives are known to inhibit cancer cell proliferation. A study demonstrated that related compounds showed significant activity against various cancer cell lines, including Mia PaCa-2 and PANC-1 . The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance potency against tumor cells .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal activities. Studies have shown that benzothiazole derivatives possess notable efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anthelmintic Effects

The anthelmintic potential of similar compounds has been documented in literature, suggesting efficacy against parasitic infections. The benzothiazole scaffold is particularly noted for its ability to disrupt the life cycle of helminths through various mechanisms .

Case Studies

  • Anticancer Activity : A specific study focused on a series of benzothiazole derivatives where the compound demonstrated a concentration-dependent inhibition of tumor cell growth in vitro. The results indicated a promising lead for developing novel anticancer agents .
  • Antimicrobial Screening : In another investigation, the compound was screened against several microbial strains using the disk diffusion method. Results showed significant inhibition zones for both bacterial and fungal strains tested, confirming its broad-spectrum antimicrobial activity .

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